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10H-Phenothiazine, 10-acetyl-2-chloro-
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Overview
Description
10H-Phenothiazine, 10-acetyl-2-chloro- is a derivative of phenothiazine, a heterocyclic compound that contains sulfur and nitrogen atoms in its structure Phenothiazine derivatives are known for their diverse applications in various fields, including medicine, chemistry, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine, 10-acetyl-2-chloro- typically involves the chlorination of phenothiazine followed by acetylation. The chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The acetylation step involves the reaction of the chlorinated phenothiazine with acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine .
Industrial Production Methods
Industrial production of 10H-Phenothiazine, 10-acetyl-2-chloro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
10H-Phenothiazine, 10-acetyl-2-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenothiazine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antipsychotic and Antihistaminic Properties
The compound is primarily studied for its potential as an antipsychotic agent and antihistaminic drug. Its mechanism involves modulating neurotransmitter pathways, particularly through interactions with dopamine and histamine receptors. Research indicates that derivatives of phenothiazine can effectively inhibit cholinesterase activity, making them candidates for treating neurodegenerative diseases such as Alzheimer’s disease .
Ferroptosis Inhibition
Recent studies have highlighted the role of 10H-Phenothiazine derivatives in inhibiting ferroptosis , a form of regulated cell death associated with oxidative stress. These compounds have shown promise as potential therapeutic agents against various cancers by preventing iron-dependent cell death mechanisms .
Biological Research
Neurotransmitter Pathways
In biological studies, 10H-Phenothiazine derivatives are utilized to investigate neurotransmitter systems. For example, they have been used in models to explore cholinergic signaling and its implications in cognitive functions. The ability of these compounds to inhibit cholinesterases positions them as valuable tools in studying Alzheimer's pathology .
Anticancer Research
The anticancer potential of phenothiazine derivatives has been assessed through in vitro studies on liver cancer cells and in vivo tests using zebrafish models. These investigations aim to evaluate the cytotoxic effects of various derivatives while ensuring low toxicity in normal cells .
Industrial Applications
Synthesis of Complex Organic Molecules
In industrial chemistry, 10H-Phenothiazine serves as a precursor for synthesizing other complex organic compounds. Its structural versatility allows it to be modified for various applications, including the development of pharmaceuticals and agrochemicals .
Table 1: Pharmacological Activities of 10H-Phenothiazine Derivatives
Table 2: Synthesis Routes and Yields
Mechanism of Action
The mechanism of action of 10H-Phenothiazine, 10-acetyl-2-chloro- involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It can also inhibit enzymes involved in cellular metabolism, leading to cell death. The presence of the chloro and acetyl groups enhances its binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-10H-phenothiazine
- 2-Chloro-10-(chloroacetyl)-10H-phenothiazine
- 2-Chloro-10-(2-chloroethyl)-10H-phenothiazine
Uniqueness
The combination of these functional groups allows for a broader range of chemical modifications and interactions compared to other phenothiazine derivatives .
Biological Activity
10H-Phenothiazine, 10-acetyl-2-chloro- is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Overview of 10H-Phenothiazine Derivatives
Phenothiazines are a class of compounds known for their therapeutic properties, primarily as antipsychotics and antiemetics. The specific derivative, 10-acetyl-2-chloro-phenothiazine, exhibits unique biological activities that can be leveraged for medicinal purposes.
Biological Activities
1. Antitumor Activity
Research indicates that phenothiazine derivatives exhibit significant antitumor activity. A study focused on the effects of various phenothiazines on HEp-2 tumor cells demonstrated that the presence of chlorine at the 2-position influences the compound's efficacy. For instance, the 2-chloro derivative showed a TCID50 (Tissue Culture Infective Dose) of 62.5 micrograms, suggesting moderate antitumor activity compared to other derivatives with different substitutions .
Table 1: Antitumor Activity of Phenothiazine Derivatives
Compound | TCID50 (µg) |
---|---|
10-[3-(phthalimido)propyl]-10H-phenothiazine | 11.5 |
10-[4-(phthalimido)butyl]-10H-phenothiazine | 7.8 |
10-acetyl-2-chloro-phenothiazine | 62.5 |
2. Cholinesterase Inhibition
Another significant aspect of the biological activity of this compound is its potential as a cholinesterase inhibitor. In studies examining multi-targeting ligands for Alzheimer's disease, derivatives like 2-chloro-10H-phenothiazine were shown to inhibit acetylcholinesterase (AChE) with an IC50 value of approximately 5.9 µM, indicating effective inhibition . This property is particularly relevant in developing treatments for neurodegenerative diseases.
Table 2: Cholinesterase Inhibition Potency
Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
---|---|---|
2-chloro-10H-phenothiazine | 5.9 ± 0.6 | 5.3 ± 0.5 |
Unsubstituted phenothiazine | 7.3 ± 0.6 | 5.8 ± 0.5 |
The mechanism through which these compounds exert their biological effects involves interaction with specific molecular targets such as enzymes and receptors involved in neurotransmission and tumor progression. The benzimidazole moiety within phenothiazines is known to inhibit enzyme activity by binding to active sites, thereby blocking substrate access and reducing overall enzymatic activity .
Case Studies
Case Study: Alzheimer’s Disease Research
In a recent study aimed at developing multi-targeting agents for Alzheimer’s disease, researchers synthesized various phenothiazine derivatives and evaluated their effects on cholinesterase inhibition and beta-amyloid aggregation. The results indicated that non-acylated derivatives exhibited superior multi-targeting properties, effectively inhibiting both cholinesterases and preventing amyloid aggregation . The findings suggest that these compounds could serve as promising candidates for further development in treating Alzheimer’s disease.
Properties
CAS No. |
5828-42-2 |
---|---|
Molecular Formula |
C14H10ClNOS |
Molecular Weight |
275.8 g/mol |
IUPAC Name |
1-(2-chlorophenothiazin-10-yl)ethanone |
InChI |
InChI=1S/C14H10ClNOS/c1-9(17)16-11-4-2-3-5-13(11)18-14-7-6-10(15)8-12(14)16/h2-8H,1H3 |
InChI Key |
RFWFCXLPBGQJPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Origin of Product |
United States |
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